

An In-depth Technical Guide to the Chemical Structure and Properties of Lipoxamycin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxamycin is a naturally occurring antifungal antibiotic that has garnered significant interest within the scientific community due to its potent and specific mechanism of action. Isolated from Streptomyces virginiae var. lipoxae, this compound serves as a powerful tool for studying sphingolipid metabolism and presents a potential scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Lipoxamycin**, with a focus on its inhibitory effects on serine palmitoyltransferase.

Chemical Structure

Lipoxamycin is a complex molecule characterized by a long alkyl chain and a polar head group containing an amino acid moiety. Its systematic IUPAC name is (2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide. The chemical structure and key identifiers of **Lipoxamycin** are detailed below.



Identifier	Value
IUPAC Name	(2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide
Molecular Formula	C19H36N2O5
Molecular Weight	372.50 g/mol
SMILES	CC(C)CCCC(=0)CCCCCC(=0)CCN(C(=0) INVALID-LINKN)O
InChI	InChI=1S/C19H36N2O5/c1-15(2)8-7-11- 16(23)9-5-3-4-6-10-17(24)12-13- 21(26)19(25)18(20)14-22/h15,18,22,26H,3- 14,20H2,1-2H3/t18-/m0/s1

Lipoxamycin is often utilized in its more stable salt forms, such as **Lipoxamycin** hemisulfate $(C_{19}H_{36}N_2O_5 \cdot 0.5 H_2SO_4)$ and **Lipoxamycin** hydrochloride $(C_{19}H_{37}CIN_2O_5)$, which generally exhibit enhanced solubility in aqueous solutions.

Physicochemical Properties

A summary of the known physicochemical properties of **Lipoxamycin** is presented in the following table. It is important to note that experimentally determined values for melting point, pKa, and logP are not readily available in the public domain.

Property	Value/Description
Appearance	White to off-white solid
Solubility	Soluble in DMSO. Slightly soluble in chloroform and methanol. The hemisulfate salt form is noted to have enhanced water solubility.[1]
Storage Conditions	For long-term storage, -20°C is recommended. For short-term, 4°C is suitable. The compound should be stored in a dry, dark environment.
Stability	Stable for over two years if stored properly.



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Biological Properties and Mechanism of Action

Lipoxamycin exhibits potent antifungal activity against a range of human pathogenic fungi. Its primary mechanism of action is the inhibition of serine palmitoyltransferase (SPT), the key enzyme that catalyzes the first committed step in the de novo biosynthesis of sphingolipids.

Inhibition of Serine Palmitoyltransferase (SPT)

Lipoxamycin is a highly potent inhibitor of SPT. The IC₅₀ value for the inhibition of Saccharomyces cerevisiae SPT has been determined to be 21 nM.[2][3] It also demonstrates potent activity against the mammalian enzyme.[2] The inhibition of SPT disrupts the synthesis of essential sphingolipids, which are critical components of fungal cell membranes and are involved in various signaling pathways. This disruption leads to the cessation of fungal growth and, ultimately, cell death.

Antifungal Activity

The minimum inhibitory concentration (MIC) of **Lipoxamycin** has been evaluated against several fungal species, demonstrating its broad-spectrum antifungal potential.

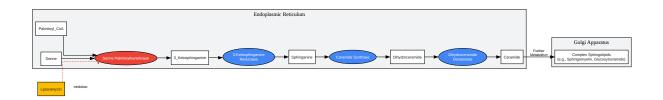
Fungal Species	MIC Range (μg/mL)
Candida species	0.25 - 16
Cryptococcus neoformans	0.25 - 0.5

Cryptococcus neoformans is particularly sensitive to **Lipoxamycin**.[2]

Signaling Pathway Inhibition

Lipoxamycin's therapeutic and research applications stem from its targeted inhibition of the sphingolipid biosynthesis pathway. The following diagram illustrates the de novo sphingolipid synthesis pathway and highlights the point of inhibition by **Lipoxamycin**.





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Inhibition of the de novo sphingolipid biosynthesis pathway by **Lipoxamycin**.

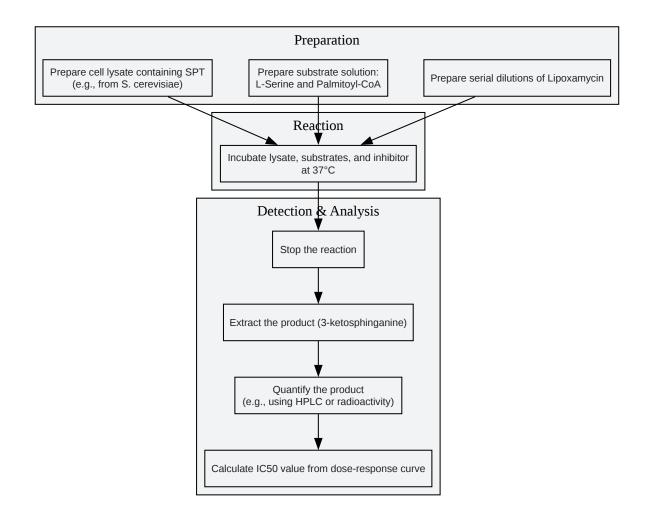
Experimental Protocols

Detailed experimental protocols from the original publications characterizing **Lipoxamycin** are not fully available in the public domain. However, the following sections describe standardized methodologies for the key assays used to determine its biological activity.

Serine Palmitoyltransferase (SPT) Activity Assay (General Protocol)

This protocol outlines a general procedure for determining the IC₅₀ of an inhibitor against SPT, based on common methodologies.





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General workflow for determining the IC50 of Lipoxamycin against SPT.

Methodology:

• Enzyme Preparation: A cell lysate or a purified enzyme preparation containing serine palmitoyltransferase is obtained.

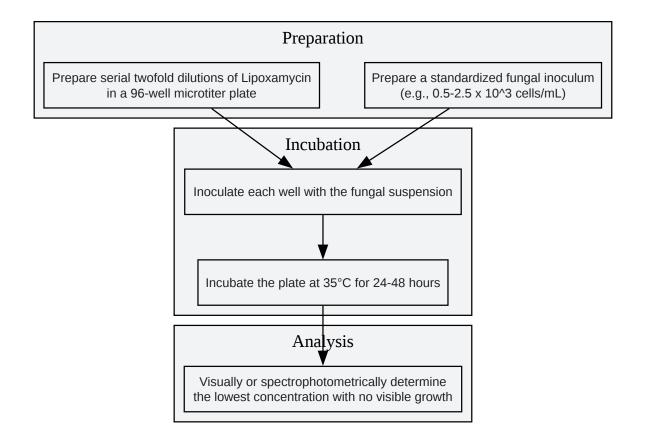


- Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., HEPES, pH 7.4) containing the enzyme, the substrates L-serine and palmitoyl-CoA, and the cofactor pyridoxal 5'-phosphate.
- Inhibitor Addition: Varying concentrations of Lipoxamycin are added to the reaction mixtures.
- Incubation: The reaction is initiated and incubated at 37°C for a defined period.
- Reaction Termination and Product Detection: The reaction is stopped, and the amount of product (3-ketosphinganine) formed is quantified. This can be achieved using methods such as HPLC or by using radiolabeled substrates and measuring the incorporation of radioactivity into the product.
- IC₅₀ Determination: The percentage of inhibition at each **Lipoxamycin** concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution Method - General Protocol)

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.





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Workflow for determining the MIC of Lipoxamycin.

Methodology:

- Drug Dilution: A serial twofold dilution of **Lipoxamycin** is prepared in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate.
- Inoculum Preparation: A standardized suspension of the fungal test organism is prepared to a specific cell density.
- Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
- Incubation: The plate is incubated at an appropriate temperature (typically 35°C) for a specified period (usually 24 to 48 hours).



• MIC Determination: The MIC is determined as the lowest concentration of **Lipoxamycin** at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion

Lipoxamycin stands out as a potent and specific inhibitor of serine palmitoyltransferase, a critical enzyme in the sphingolipid biosynthesis pathway. Its well-defined mechanism of action and significant antifungal properties make it an invaluable tool for research in fungal pathogenesis, sphingolipid metabolism, and as a lead compound for the development of novel antifungal therapies. Further investigation into its structure-activity relationships and optimization of its pharmacokinetic properties could pave the way for its clinical application.

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